Caged ATP
Description
Conceptual Framework of Photolabile ATP Derivatives in Mechanistic Studies
The fundamental concept behind caged ATP lies in the use of a photolabile protecting group to mask the biologically active site of ATP, typically the terminal phosphate (B84403) group. biosyn.comthermofisher.com This modification prevents the this compound from interacting with ATP-utilizing enzymes or receptors in its resting state. nih.govalmerja.com When a pulse of light is applied, the cage undergoes a photochemical reaction, leading to its cleavage and the liberation of native ATP. thermofisher.comontosight.aibiosyn.com
A commonly used caging group is the 2-nitrobenzyl derivative, particularly the 1-(2-nitrophenyl)ethyl (NPE) group. ontosight.aibiosyn.comalmerja.com Photolysis of NPE-caged ATP involves the cleavage of the ester linkage between the NPE group and the terminal phosphate of ATP, yielding free ATP, a proton, and a nitrosoacetophenone byproduct. almerja.com The release rate of ATP from this compound is pH-dependent and typically occurs within the millisecond time range, which is sufficiently fast to initiate and study many rapid biological processes. almerja.comresearchgate.net The photolysis mechanism often involves a transient aci-nitro intermediate. nih.govalmerja.comresearchgate.netpsu.edu
The use of light as a trigger offers several advantages. Light is bio-orthogonal, meaning it generally does not interfere with biological processes at appropriate wavelengths. nih.govacs.orgresearchgate.net It can penetrate living tissue and can be precisely focused, allowing for localized release of ATP in specific cellular compartments or even at the level of single molecules. nih.govacs.orgresearchgate.netutdallas.edu This spatial and temporal control is crucial for understanding the dynamics and mechanisms of ATP-dependent events that occur on fast timescales. nih.govacs.orgresearchgate.net
Historical Context and Evolution of Caged Compound Methodologies
The concept of using photolabile protecting groups to control the activity of biomolecules emerged in the late 1970s. nih.govacs.orgresearchgate.netkcl.ac.uk The invention of caged compounds, including this compound, is credited to researchers seeking to study the kinetics of the Na,K-ATPase, an enzyme responsible for active transport across cell membranes that utilizes ATP hydrolysis for energy. nih.gov At that time, rapidly changing the intracellular concentration of ATP was technically challenging. nih.gov
The first successful synthesis and application of this compound (specifically, the primary 2-nitrobenzyl analogue) were reported in 1978. almerja.com Although this initial version yielded relatively low levels of ATP upon photolysis, it demonstrated the feasibility of the approach. almerja.com The development of the 2-nitrophenylethyl analogue, which yielded free ATP in high yield upon photolysis with the less reactive 2-nitroacetophenone byproduct, marked a significant improvement and became the most frequently used this compound in subsequent biological studies. almerja.com
The methodology evolved with the development of different caging groups and synthetic strategies to improve properties such as quantum yield, uncaging rate, and absorbance at longer wavelengths to minimize photodamage to biological samples. thermofisher.comalmerja.compsu.eduinstras.com While variations have been explored, the nitrobenzyl-based caging mechanism remains central to most photolabile protecting groups used for caged substrates. almerja.com The development of caged compounds has been a collaborative effort between chemists, who synthesize the molecules, and biologists, who define the research problems and apply these tools. nih.govacs.orgkcl.ac.ukbeilstein-journals.org
Scope and Significance of this compound as a Research Tool
This compound has become a powerful and widely used research tool across various fields of biology, biochemistry, and biophysics. ontosight.ai Its primary significance lies in enabling the study of rapid ATP-dependent processes that are difficult to investigate using conventional methods of ATP delivery, such as perfusion or microinjection, which are limited by diffusion rates. utdallas.edunih.gov
Key areas where this compound has been extensively applied include:
Muscle Contraction and Regulation: this compound has been instrumental in studying the kinetics of force generation and relaxation in muscle fibers by allowing rapid initiation of the contraction cycle from a defined state. almerja.comresearchgate.netnih.govjenabioscience.comnih.gov
Ion Pumps and Molecular Motors: It has been used to investigate the mechanisms and kinetics of active transport by ion pumps like the Na,K-ATPase and to study the movement and force generation of molecular motors such as kinesin and dynein. thermofisher.comalmerja.comjenabioscience.com
Cellular Signaling: this compound can be used to activate purinergic receptors (P2X and P2Y) on cell membranes, allowing researchers to study ATP-mediated signaling pathways. thermofisher.comjenabioscience.com
Enzyme Kinetics: By rapidly increasing ATP concentration, this compound facilitates the study of the kinetics of ATP-hydrolyzing enzymes. nih.govnih.gov
Bionanotechnology: this compound is being explored as a controllable fuel source for ATP-dependent bionanodevices. instras.com
The ability to precisely control the timing and location of ATP release allows researchers to correlate specific cellular events with changes in ATP concentration, providing crucial insights into the underlying mechanisms. nih.govacs.orgresearchgate.net While the most familiar this compound is P3-(1-(2-nitrophenyl)ethyl) adenosine (B11128) 5′-triphosphate, other variations like DMNPE-caged ATP (adenosine 5'-triphosphate P''-[1-(4,5-dimethoxy-2-nitrophenyl)ethyl] ester) have also been developed and utilized, offering different photochemical properties. almerja.comtocris.comtocris.com
The development of this compound exemplifies how chemical synthesis and photochemical principles can be applied to create tools that enable unprecedented control over biological systems, pushing the boundaries of mechanistic understanding. nih.govacs.orgresearchgate.net
Structure
2D Structure
3D Structure
Properties
CAS No. |
67030-27-7 |
|---|---|
Molecular Formula |
C18H23N6O15P3 |
Molecular Weight |
656.3 g/mol |
IUPAC Name |
[[(2R,3S,4R,5R)-5-(6-aminopurin-9-yl)-3,4-dihydroxyoxolan-2-yl]methoxy-hydroxyphosphoryl] [hydroxy-[1-(2-nitrophenyl)ethoxy]phosphoryl] hydrogen phosphate |
InChI |
InChI=1S/C18H23N6O15P3/c1-9(10-4-2-3-5-11(10)24(27)28)37-41(31,32)39-42(33,34)38-40(29,30)35-6-12-14(25)15(26)18(36-12)23-8-22-13-16(19)20-7-21-17(13)23/h2-5,7-9,12,14-15,18,25-26H,6H2,1H3,(H,29,30)(H,31,32)(H,33,34)(H2,19,20,21)/t9?,12-,14-,15-,18-/m1/s1 |
InChI Key |
UOLVQBSMMHANLG-XZNUSECASA-N |
SMILES |
CC(C1=CC=CC=C1[N+](=O)[O-])OP(=O)(O)OP(=O)(O)OP(=O)(O)OCC2C(C(C(O2)N3C=NC4=C(N=CN=C43)N)O)O |
Isomeric SMILES |
CC(C1=CC=CC=C1[N+](=O)[O-])OP(=O)(O)OP(=O)(O)OP(=O)(O)OC[C@@H]2[C@H]([C@H]([C@@H](O2)N3C=NC4=C(N=CN=C43)N)O)O |
Canonical SMILES |
CC(C1=CC=CC=C1[N+](=O)[O-])OP(=O)(O)OP(=O)(O)OP(=O)(O)OCC2C(C(C(O2)N3C=NC4=C(N=CN=C43)N)O)O |
Synonyms |
adenosine-5'-triphosphate P(3)-1-(2-nitrophenyl)ethyl ester caged ATP NPE-caged ATP P(3)-1-(2-nitro)phenylethyladenosine 5'-triphosphate |
Origin of Product |
United States |
Principles of Photorelease and Uncaging Kinetics in Caged Atp Methodologies
Photophysical and Photochemical Foundations of Uncaging
The uncaging process is initiated by the absorption of a photon by the photolabile protecting group, making the choice of wavelength critical. Different caging moieties exhibit distinct absorption spectra, and therefore, their photolysis is wavelength-dependent. Most uncaging experiments are conducted in the near-UV range, typically between 300 and 400 nm, a region where many biological cells are relatively transparent.
Commonly used caging groups for ATP, such as the 1-(2-nitrophenyl)ethyl (NPE) group, are efficiently cleaved by light in the 360 nm range. biosyn.comfishersci.com Specific experimental setups have utilized wavelengths of 347 nm from frequency-doubled ruby lasers and 360-366 nm, a range noted for being orthogonal to the excitation spectra of many common fluorescent proteins. biosyn.com The 4,5-dimethoxy-2-nitrobenzyl (DMNPE) caging group absorbs light more efficiently than the NPE group around 360 nm, with flash photolysis at 355 nm being effective for releasing ATP from DMNPE-caged ATP. fishersci.at
| Caged Compound | Typical Uncaging Wavelength(s) | Reference(s) |
| NPE-caged ATP | 347 nm, ~360 nm, 360-366 nm | biosyn.comfishersci.com |
| DMNPE-caged ATP | ~360 nm, 355 nm | fishersci.at |
| General Caged Molecules | 300-350 nm | biosyn.com |
Different caged ATP compounds possess distinct quantum yields. For instance, DMNPE-caged ATP has a reported quantum yield of 0.07. funakoshi.co.jp In contrast, NPE-caged ATP is known to have a modest uncaging efficiency. nih.gov While compounds with lower quantum yields can still be effective, they may require higher-intensity light or longer exposure times, which could potentially be detrimental to the biological sample. nih.gov
Uncaging Kinetics and Temporal Control of ATP Delivery
A primary advantage of using this compound is the ability to control the timing of ATP delivery with millisecond or even sub-millisecond precision. This temporal control is dictated by the kinetics of the photorelease reaction.
The rate at which ATP is released following a light pulse is a key parameter for time-resolved studies. This rate can vary significantly depending on the specific caging group and the experimental conditions. The photolysis of this compound involves the formation of a short-lived intermediate, an aci-nitro species, and the breakdown of this intermediate is often the rate-limiting step in ATP release. nih.govresearchgate.net
For NPE-caged ATP, the rate of uncaging has been reported to be approximately 83 s⁻¹. nih.gov Other studies have determined the rate constant for the breakdown of the aci-nitro intermediate, which governs ATP release, to be 220 s⁻¹ at pH 7 and 22°C. researchgate.net In experiments designed to measure the kinetics of the motor protein kinesin, the photolysis rate was calculated to be 470 s⁻¹, with a subsequent rate-limiting dark reaction of 290 s⁻¹. nih.gov These rapid kinetics allow for experimental response times in the millisecond range; for example, flash lamps can trigger uncaging within a 1-ms pulse. nih.gov
| Caged Compound | Reported Release Rate/Rate Constant | Experimental Conditions | Reference(s) |
| NPE-caged ATP | 83 s⁻¹ | Not specified | nih.gov |
| This compound | 220 s⁻¹ | pH 7, 22°C | researchgate.net |
| This compound | 290 s⁻¹ (rate-limiting step) | 25–27°C | nih.gov |
| This compound | 470 s⁻¹ (photolysis rate) | 5,400 mW·mm⁻² UV power | nih.gov |
The speed of ATP release in a biological setting is crucial, as the rate of uncaging must be faster than the biological process under investigation to accurately capture its kinetics. nih.gov Several factors determine this speed. The intrinsic chemical structure of the caging chromophore is a primary determinant; faster-uncaging ATP probes have been synthesized specifically because the release rate from NPE-ATP was found to be a limiting factor in some biological studies. nih.gov
The local biological environment also plays a significant role. The rate-limiting breakdown of the aci-nitro intermediate is known to be pH-dependent, with a rate proportional to the proton concentration (rate = 2.2 x 10⁹ [H⁺] s⁻¹). researchgate.net This means that local pH fluctuations within a cell or tissue can directly influence the speed of ATP release. Therefore, both the choice of the caged compound and the physiological conditions of the experimental model are critical determinants of the temporal resolution that can be achieved.
Diffusion and Spatial Control of Released ATP in Research Models
A key strength of the caged compound technique is the ability to deliver ATP to a highly localized area, providing precise spatial control. biosyn.comfishersci.at By focusing a light source, such as a laser beam, on a specific subcellular region, ATP can be released at the site of illumination. fishersci.com Two-photon excitation can further enhance this spatial confinement, enabling ATP release within volumes of less than a femtoliter. nih.gov
However, this spatial precision is contingent on a rapid rate of photorelease. Once uncaged, the free ATP begins to diffuse away from the point of release. If the uncaging process is slow, the ATP molecules can spread out, creating a diffuse 'mist' rather than a concentrated, localized burst. nih.gov The interplay between release kinetics and diffusion is therefore critical for achieving high spatial resolution. The diffusion of ATP itself becomes a factor in the local concentration over time; the diffusion constant for ATP has been estimated at 300 μm²·s⁻¹. nih.gov Consequently, for experiments requiring sharp spatial gradients of ATP, a caged compound with fast release kinetics is essential to ensure that photorelease outpaces diffusion from the target zone.
Localized ATP Concentration Gradients Post-Uncaging
The core principle of using this compound is to generate a rapid, localized increase in ATP concentration, creating a steep concentration gradient. biorxiv.orgbiorxiv.org This is achieved by introducing a biologically inert form of ATP, where a photolabile "caging" group is covalently attached, typically to the terminal phosphate (B84403). nih.govfishersci.co.uk This modification prevents the molecule from being recognized or hydrolyzed by enzymes. nih.govnih.gov
Upon irradiation with light of a specific wavelength, typically in the UV range (e.g., 347-360 nm), the caging group is cleaved, releasing active ATP. biosyn.cominstras.com This photolysis event can be triggered by a brief, intense pulse of light, such as from a laser, leading to a near-instantaneous "concentration jump" of ATP at the site of illumination. biosyn.com For instance, early studies demonstrated that a single 30-nanosecond laser pulse could photolyze 2.5 mM of P³-1-(2-nitrophenyl)ethyladenosine 5'-triphosphate (NPE-caged ATP) to generate approximately 500 μM of ATP. biosyn.comresearchgate.net The magnitude of this concentration increase is directly proportional to the initial concentration of the caged compound and the energy of the light pulse. instras.com
Once released, the ATP molecules begin to diffuse away from the uncaging site, and are simultaneously consumed by ATP-dependent cellular machinery. The establishment and maintenance of a significant gradient, therefore, depend on the interplay between several factors:
Rate of Photorelease: The speed at which ATP is liberated from its cage.
Diffusion Rate of ATP: As a relatively small molecule, ATP diffuses rapidly through the cytoplasm, with an estimated diffusion constant of around 300 μm²⋅s⁻¹. nih.gov This rapid diffusion tends to quickly dissipate the localized concentration peak. biorxiv.orgbiorxiv.org
Rate of ATP Consumption: The presence of localized ATP sinks, such as active enzymes or ion pumps, can consume the released ATP, helping to shape and maintain the gradient. biorxiv.org
Geometry of Illumination: The size and shape of the illuminated area dictate the initial volume in which ATP is released.
Theoretical models suggest that substantial ATP gradients can exist across a cell if the sources (in this case, the uncaging site) and sinks are spatially clustered; otherwise, rapid diffusion would lead to a more uniform concentration. biorxiv.orgbiorxiv.org The photolysis of this compound essentially creates a powerful, artificial source, allowing researchers to transiently overcome the cell's natural equilibrium and study the effects of a localized energy surplus. The by-products of photolysis, such as 2-nitrosoacetophenone from NPE-caged ATP, should ideally be biologically inert so as not to interfere with the process under investigation. instras.com
Table 1: Experimental Parameters for Generating Localized ATP Concentrations
| Initial this compound Concentration | Photolysis Method | Resulting ATP Concentration | Reference |
|---|---|---|---|
| 5 mM | Laser Pulse | 1 mM | nih.gov |
| 2.5 mM | Single 30-ns laser pulse (347 nm) | 500 μM | biosyn.comresearchgate.net |
| 3 mM | Laser flash photolysis | 75 μM | instras.com |
| 1 mM | Repeated 1s UV illumination (365 nm) | ~0.9 mM (after 20s total illumination) | rsc.org |
Spatiotemporal Resolution of ATP Delivery in Cellular Contexts
The utility of this compound hinges on its ability to deliver the molecule with high precision in both time (temporal resolution) and space (spatial resolution). researchgate.net
Temporal Resolution is governed by the kinetics of the uncaging reaction. The release of ATP is not instantaneous; it follows a chemical reaction with a specific rate constant. nih.govnih.gov For the widely used NPE-caged ATP, the rate of ATP appearance is relatively fast, with a rate constant of approximately 83 s⁻¹ at physiological pH. nih.govnih.gov This means that the release occurs on a millisecond timescale. For many physiological studies, this speed is sufficient. However, it is a critical consideration that the rate of uncaging must be significantly faster than the biological process being studied to ensure that the measurement is not limited by the speed of ATP release itself. nih.gov While NPE-caged ATP has proven invaluable, even faster-releasing caged ATPs have been developed for studying very rapid biological events. nih.gov
Spatial Resolution is determined by how precisely the uncaging light can be delivered to a target area. researchgate.netnih.gov This allows for a range of applications, from whole-cell activation to subcellular perturbation:
Wide-Field Illumination: Using a source like a flash lamp, a large area, or even an entire cell, can be illuminated. nih.gov This results in a widespread, relatively uniform release of ATP throughout the cytosol, which is useful for studying global cellular responses. researchgate.net
Focused Laser Uncaging: By focusing a laser beam, photolysis can be restricted to a very small, specific region within a cell. nih.gov This technique allows researchers to target subcellular compartments. For example, studies have demonstrated that local photolysis within a region of approximately 30x30 μm in a single glomerulus is sufficient to evoke synaptic and calcium responses in mitral cells of the olfactory bulb. researchgate.net This highlights the ability to probe the function of distinct cellular microdomains. nih.govnih.gov
Two-Photon Excitation: This advanced technique offers the highest degree of spatial resolution. Here, the caged compound is excited by the near-simultaneous absorption of two lower-energy photons. Because the probability of this event is significant only at the focal point of a high-intensity laser, uncaging is intrinsically confined to a tiny volume, which can be less than one femtoliter (< 1 fL). nih.gov This allows for extremely precise three-dimensional control of ATP release. However, the effectiveness of this confinement depends on a rapid uncaging reaction. If the release is slow, the caged molecule may diffuse out of the focal volume before releasing its ATP, resulting in a less-defined "mist" of unthis compound rather than a sharp, localized burst. nih.gov
The combination of these techniques provides a uniquely powerful toolkit to control a fundamental component of cellular chemistry, ATP, with unparalleled precision in space and time. researchgate.netnih.gov
Table 2: Properties of Common Photolabile Protecting Groups for ATP
| Caging Group | Common Abbreviation | Typical Uncaging Wavelength | Release Rate (k) | Quantum Yield (Φ) | Key Features | Reference |
|---|---|---|---|---|---|---|
| 1-(2-Nitrophenyl)ethyl | NPE | ~350-360 nm | ~83 s⁻¹ | High (>0.5) | Widely used, well-characterized, relatively fast release. | nih.govnih.gov |
| 4,5-Dimethoxy-2-nitrobenzyl | DMNB | ~350 nm | Reported to be faster than NPE | - | Faster uncaging kinetics than simple ortho-nitrobenzyl compounds. | nih.gov |
Mentioned Compounds
Methodological Frameworks for Caged Atp Application in Experimental Systems
Photolysis System Design and Implementation in Research
The core of any caged ATP experiment is the photolysis system, which is responsible for delivering the light energy required to break the covalent bond of the caging group and release active ATP. The design of this system is critical for achieving the desired experimental outcome, whether it be rapid, localized release or global activation within a cell or tissue.
Laser and Light Source Selection for Uncaging
The choice of light source is a pivotal decision in designing a photolysis experiment, with the primary options being lasers and arc lamps.
Lasers are a common choice for their ability to deliver high-intensity, monochromatic light. Both pulsed and continuous wave (CW) lasers are utilized for uncaging this compound.
Pulsed lasers , such as frequency-doubled ruby lasers, emit light in extremely short, high-energy bursts. boselec.comnih.govgentec-eo.comarroyoinstruments.com This mode of delivery is advantageous as it allows for significant cooling periods between pulses, which can minimize thermal damage to the biological sample. boselec.comarroyoinstruments.com Pulsed lasers are particularly effective for applications requiring rapid, high-concentration jumps of ATP. nih.gov
Continuous wave (CW) lasers , like Argon-Krypton (Ar-Kr) lasers, provide a constant stream of light. nih.gov While they produce a steady power output, the continuous energy input can lead to heat-related issues in the sample. arroyoinstruments.com Many confocal microscopes are equipped with CW lasers that can be used for uncaging in conjunction with a shutter to control the illumination period. nih.gov
Flash lamps , typically xenon arc lamps, offer a less expensive alternative to lasers. nih.govphysiology.org They can produce intense, brief flashes of broad-spectrum UV light suitable for uncaging. physiology.orgresearchgate.net Being inherently pulsed, they also eliminate the need for an external shutter. nih.gov However, the light intensity reaching the cell can be weaker compared to a focused laser beam, which may necessitate longer exposure times. physiology.org
The selection of the light source is often dictated by the specific experimental requirements, including the desired speed of ATP release, the volume of activation, and budgetary constraints.
Table 1: Comparison of Light Sources for this compound Photolysis
| Light Source | Wavelength Range (nm) | Mode | Key Advantages | Key Disadvantages |
|---|---|---|---|---|
| Frequency-Doubled Ruby Laser | 347 | Pulsed | High peak power, rapid uncaging | No longer commercially available nih.gov |
| Argon-Krypton (Ar-Kr) Laser | 354-363 | Continuous Wave | Stable output, common in confocal systems | Potential for thermal damage arroyoinstruments.comnih.gov |
| Xenon Flash Lamp | Broad UV Spectrum | Pulsed | Lower cost, no shutter needed | Lower focused intensity, longer pulses may be needed nih.govphysiology.org |
| UV LED | ~365 | Pulsed/Continuous | Low cost, compact | May have lower power than lasers researchgate.net |
| Ti:Sapphire Laser | Tunable (for 2-photon) | Pulsed (femtosecond) | High spatial confinement (2-photon) | High cost, complex setup nih.gov |
Optical Systems for Focused and Global Photorelease
The optical system directs and shapes the light from the source onto the biological preparation. The configuration of this system determines whether ATP is released in a tightly confined area (focused photorelease) or throughout a larger region (global photorelease).
Focused photorelease is essential for studying localized ATP-dependent processes, such as synaptic transmission or the activity of single motor proteins. This is most effectively achieved using two-photon uncaging. fsu.edunih.gov In this technique, a pulsed infrared laser is focused through a high numerical aperture objective. fsu.edu The non-linear nature of two-photon absorption confines the uncaging event to the tiny focal volume, providing exceptional three-dimensional spatial resolution. fsu.edunih.gov This minimizes the release of ATP in planes above and below the point of interest, which is a significant advantage in complex tissues like brain slices. nih.gov
Global photorelease aims to elevate the ATP concentration uniformly throughout a cell or a larger area of a tissue. nih.gov This can be accomplished by using a wider, less focused beam of UV light from a laser or a flash lamp. nih.govresearchgate.net A key challenge with global illumination is the "inner filtering effect," where the high concentration of the caged compound in the solution absorbs the incoming light, leading to an uneven release of ATP across the sample. nih.gov To mitigate this, caged compounds with moderate extinction coefficients are often preferred for one-photon global uncaging experiments. nih.gov
Integration with Microscopy and Electrophysiology Platforms
The power of this compound photolysis is fully realized when it is combined with techniques that can monitor the downstream physiological effects.
Microscopy , particularly fluorescence microscopy, is a natural partner for uncaging experiments. nih.govoxinst.com An epifluorescence microscope can be adapted to deliver the uncaging light pulse, and the same microscope can then be used to image fluorescent reporters of the cellular response, such as calcium indicators or fluorescently tagged proteins. physiology.orgspringernature.com Confocal and two-photon microscopes are especially well-suited for this integration, as they allow for precise, three-dimensional targeting of the uncaging light and high-resolution imaging of the resulting cellular events. physiology.orgnih.gov
Electrophysiology , and specifically the patch-clamp technique, is frequently combined with this compound photolysis to study the effects of ATP on ion channels and cellular excitability. nih.govfsu.eduaxolbio.com In a typical setup, a whole-cell patch-clamp recording is established to monitor the electrical activity of a cell. axolbio.com The uncaging light source is coupled to the microscope, allowing for the photorelease of ATP in the vicinity of the patched cell. fsu.edu This combined approach has been instrumental in characterizing ATP-gated ion channels and understanding the role of ATP in synaptic modulation. The entire setup, including the microscope, micromanipulators, and headstage, is often enclosed in a Faraday cage to shield against electrical interference. moleculardevices.comwarneronline.com
Preparation and Handling of this compound for Research Applications
The quality and delivery of the this compound compound are as critical as the photolysis system itself. Proper preparation and handling are essential for obtaining reliable and reproducible experimental results.
Purity Assessment and Storage Considerations for Experimental Efficacy
The purity of a this compound sample is paramount, as contaminants can have confounding biological effects. The primary contaminants of concern are free ATP and ADP, which can arise from incomplete synthesis or degradation of the caged compound.
Purity Assessment is typically performed using High-Performance Liquid Chromatography (HPLC). jenabioscience.comucl.ac.uknih.govresearchgate.net Reversed-phase HPLC (RP-HPLC) is a reliable method for separating and quantifying ATP, ADP, and AMP, allowing for the precise determination of the purity of the this compound sample. ucl.ac.uknih.gov Some protocols also recommend the use of the enzyme apyrase to eliminate any trace amounts of free ATP in the sample before use.
Storage Considerations are crucial for maintaining the integrity of this compound. Both the solid powder and stock solutions should be stored frozen, typically at -20°C or below, and protected from light to prevent spontaneous uncaging and degradation. jenabioscience.cominstras.comresearchgate.netresearchgate.net While the dried powder can be stable for years under these conditions, aqueous solutions are more prone to hydrolysis. instras.comsigmaaldrich.com Neutralized stock solutions of ATP are generally stable for at least a year when stored frozen. researchgate.netsigmaaldrich.com For experiments, it is advisable to prepare fresh dilutions from a frozen stock and keep them on ice.
Table 2: Properties and Storage of Common this compound Compounds
| Compound Name | Purity (Typical) | Form | Storage Temperature | Shelf Life (Aqueous Solution) |
|---|---|---|---|---|
| NPE-caged ATP | ≥95% (HPLC) jenabioscience.com | Solution in water jenabioscience.com | -20°C, protected from light jenabioscience.com | 12 months at -20°C jenabioscience.com |
| DMNPE-caged ATP | ≥98% (HPLC) | Solid | -20°C | Not specified, but powder is stable |
Strategies for Introduction into Biological Systems
Introducing the membrane-impermeant this compound into the desired cellular or subcellular location requires specific delivery methods.
Microinjection is a direct method for introducing caged compounds into individual cells. nih.gov A semiautomated microinjection system can be used to load a precise amount of the this compound solution into a target cell, offering excellent control over which cells are loaded. nih.govyoutube.com
Perfusion is a common method for delivering this compound to the extracellular environment of cells in culture or in tissue slices. nih.govnih.gov A perfusion system continuously flows a solution containing this compound over the preparation, ensuring a constant supply of the compound for extracellular uncaging experiments, such as those studying P2X receptors. nih.gov
Patch-clamp pipette loading is a convenient method for introducing this compound directly into the cytoplasm of a single cell during an electrophysiology experiment. The this compound is simply included in the intracellular solution that fills the patch pipette. fsu.eduaxolbio.com Once a whole-cell recording configuration is established, the caged compound diffuses from the pipette into the cell interior.
Calibration and Validation of Uncaging Parameters in Experimental Designs
The successful application of this compound in experimental systems hinges on the precise calibration and validation of the uncaging process. This ensures that the release of ATP is controlled, quantifiable, and elicits a biological response that can be accurately measured and interpreted. Key to this is determining the appropriate light dosage and quantitatively measuring both the ATP released and the subsequent physiological effects.
Determination of Effective Uncaging Light Doses
The determination of an effective light dose for uncaging ATP is critical for achieving reproducible and physiologically relevant results. The amount of ATP liberated from its caged precursor is directly proportional to the energy of the uncaging light source. instras.com An essential parameter in this process is the "uncaging index," which is the product of the extinction coefficient (ε) and the quantum yield (ϕ). nih.gov A higher uncaging index signifies greater efficiency, meaning less light is required to release a given amount of ATP, which is crucial for minimizing potential photodamage to biological preparations. nih.gov
As a general guideline, a light density of approximately 0.5 µJ/µm² is considered sufficient for the photolysis of many caged compounds. fsu.edu The choice of light source is also a key consideration, with xenon lamps, flash lamps, and mercury arc lamps being common options for whole-field uncaging applications. fsu.edu For laser-based systems, a direct linear relationship between laser energy and ATP production has been demonstrated; for instance, a 25 mJ laser pulse was shown to generate 500 µM of ATP from a 2.5 mM solution of this compound. instras.com
The wavelength of the uncaging light is another critical factor. For P³-(1-(2-nitrophenyl)ethyl)adenosine 5'-triphosphate (NPE-caged ATP), the action spectrum for photolysis peaks at 315 nm. instras.com At 347 nm, the efficiency of conversion to ATP is reduced to about 50% of the maximum achievable per incident photon. instras.com
In complex, light-scattering tissues such as brain slices, calibrating the local light dosage at the target site can be challenging. An effective method to overcome this involves using the photobleaching of a fluorescent dye, such as Alexa-594, as a proxy for the delivered light energy. frontiersin.orgnih.gov Researchers have found that achieving a consistent level of photobleaching (e.g., 40%) can provide a reliable calibration for delivering a consistent uncaging stimulus, ensuring reproducible biological responses. frontiersin.orgnih.gov Furthermore, to prevent inhomogeneous uncaging due to inner filtering effects, the optical density of the caged compound within the cell should ideally be kept below 20%. nih.gov
Quantitative Measurement of ATP Release and Biological Response
Accurately quantifying the amount of ATP released and the resulting biological response is fundamental to interpreting uncaging experiments. Several methods have been developed to achieve this with high temporal and chemical specificity.
A widely used method for quantifying ATP is the luciferin/luciferase bioluminescence assay, which can detect ATP concentrations in the 10 to 1000 picomole range. instras.com Another analytical technique is high-performance liquid chromatography (HPLC), which can be used to separate and quantify the amount of this compound converted to free ATP following photolysis. instras.com
The photolysis of certain this compound compounds, such as NPE-caged ATP, releases one proton for every molecule of ATP generated. nih.gov This stoichiometric relationship allows for the estimation of ATP release by measuring changes in pH using spectrophotometric indicators like phenol (B47542) red and chlorophenol red. instras.comnih.gov
For real-time measurements, specialized ATP microelectrode biosensors have been developed. d-nb.info These sensors typically employ an enzymatic cascade, often involving glycerol (B35011) kinase and glycerol-3-phosphate oxidase, to detect ATP release with high temporal resolution directly within the experimental system. d-nb.info
Time-resolved spectroscopic techniques provide further insight into the kinetics of ATP release. Rapid scan Fourier transform infrared (FTIR) spectroscopy has been used to monitor the photolysis of NPE-caged ATP. uni-konstanz.de By tracking the decay of the aci-nitro anion intermediate and the corresponding appearance of the vibrational modes of free ATP, researchers determined a release rate constant of 218 s⁻¹ at pH 7 and 22°C. uni-konstanz.de Similarly, ³¹P Magic Angle Spinning (MAS) NMR spectroscopy allows for the real-time monitoring of both the uncaging of NPE-ATP and its subsequent enzymatic turnover to ADP and inorganic phosphate (B84403) (Pi) by kinases like diacylglycerol kinase. nih.govresearchgate.net In one such study, an uncaging efficiency of approximately 65% was achieved after five minutes of illumination. nih.govresearchgate.net
| Method | Principle | Application/Findings | Citations |
| Luciferin/Luciferase Assay | Bioluminescence proportional to ATP concentration. | Quantitative detection of ATP in the 10-1000 pmol range. | instras.com |
| HPLC | Chromatographic separation and quantification. | Analysis of the conversion of this compound to free ATP. | instras.com |
| pH Indicators | Spectrophotometric measurement of proton release. | Estimation of ATP release from NPE-caged ATP (1 H⁺ per ATP). | instras.comnih.gov |
| ATP Microelectrode Biosensors | Enzymatic cascade leading to an electrical signal. | Direct, real-time measurement of ATP release in tissues. | d-nb.info |
| Time-Resolved FTIR | Infrared spectroscopy to track molecular vibrations. | Determined a release rate constant of 218 s⁻¹ for NPE-caged ATP. | uni-konstanz.de |
| ³¹P-MAS NMR Spectroscopy | NMR detection of phosphorus-containing compounds. | Real-time monitoring of uncaging and subsequent enzymatic ATP turnover. | nih.govresearchgate.net |
Advanced this compound Methodologies and Innovations
The field of caged compounds is continually evolving, with significant efforts directed toward creating more efficient and precisely controlled tools. Innovations include the development of novel caging groups, the refinement of multi-photon uncaging techniques for superior spatial resolution, and the integration of this compound with other advanced methodologies like optogenetics and chemogenetics.
Development of Next-Generation Caging Groups for Improved Uncaging
While classic caging groups like the 1-(2-nitrophenyl)ethyl (NPE) group have been instrumental, they possess certain limitations. nih.gov For example, the uncaging rate of NPE-ATP, at 83 s⁻¹, can be too slow for studying very rapid biological processes. nih.gov This has spurred the development of next-generation caging groups designed to offer improvements in key properties such as the rate of uncaging, quantum yield, aqueous solubility, hydrolytic stability, and two-photon absorption cross-section. nih.gov
A primary goal is to create this compound probes with faster release kinetics. nih.gov The design of these novel photoremovable protecting groups often involves sophisticated approaches, including the use of quantum chemical modeling to predict and optimize photochemical properties. rsc.org This allows for the rational design of compounds with enhanced two-photon activation efficiency and greater stability against spontaneous hydrolysis, a factor that can compromise the spatial and temporal precision of an experiment. rsc.org These advancements aim to provide researchers with a toolkit of this compound variants tailored to the specific temporal demands of their experimental questions.
Multi-Photon Uncaging Techniques for Enhanced Spatial Precision
Multi-photon, particularly two-photon, uncaging represents a major advance in the spatial control of ATP release. fsu.edu This technique utilizes a pulsed infrared laser, and because the uncaging event depends on the near-simultaneous absorption of two lower-energy photons, the probability of photolysis is proportional to the square of the light intensity. fsu.edufrontiersin.org This nonlinear relationship effectively confines the uncaging to the tiny focal volume of the laser, providing submicrometer spatial resolution and minimizing out-of-focus activation. fsu.edu
The efficacy of two-photon uncaging is highly dependent on the two-photon absorption cross-section of the caging chromophore. nih.gov Consequently, significant research has focused on developing caging groups with larger cross-sections to improve efficiency. nih.govfrontiersin.org The use of high numerical aperture lenses and ultrafast lasers is essential to deliver the high flux density required for two-photon excitation. frontiersin.org
To further enhance experimental versatility, two-photon systems can be integrated with rapid beam-steering technologies, such as scanning galvanometers or acousto-optical deflectors (AODs). fsu.edu This allows for the uncaging of ATP at multiple, precisely defined locations in rapid succession, enabling the detailed mapping of purinergic signaling pathways in complex structures like neuronal circuits. fsu.edu
| Technique | Principle | Advantage | Citations |
| One-Photon Uncaging | Absorption of a single high-energy (UV) photon. | Simpler light source requirements (e.g., arc lamps). | fsu.edu |
| Two-Photon Uncaging | Near-simultaneous absorption of two lower-energy (IR) photons. | High spatial precision confined to the focal volume; reduced scattering and photodamage in deeper tissue. | fsu.edufrontiersin.org |
Combinatorial Approaches with Other Optogenetic or Chemogenetic Tools
The integration of this compound with other powerful techniques for controlling cellular activity, such as optogenetics and chemogenetics, opens up new avenues for dissecting complex biological systems. rsc.orgnih.govnih.gov Optogenetics uses genetically encoded, light-sensitive proteins (opsins) to excite or inhibit specific populations of neurons, while chemogenetics employs engineered receptors that are activated by specific, otherwise inert molecules. nih.gov
By combining these approaches, researchers can orchestrate sophisticated experiments that were previously impossible. For example, one could use optogenetics to stimulate a specific, genetically defined cell type and then use spatially targeted two-photon uncaging of ATP to investigate the resulting energy demands or purinergic signaling in the surrounding tissue. frontiersin.orgrsc.org This allows for the precise correlation of the activity of a specific circuit element with its metabolic and signaling consequences.
Another combinatorial strategy involves using caged ligands to activate genetically introduced receptors. rsc.org For instance, a heterologously expressed ionotropic receptor could be gated by the photolytic release of its specific ligand from a caged precursor, providing an additional layer of optical control over a distinct signaling pathway. rsc.org The ability to use multiple, optically orthogonal tools—such as a blue-light activated channelrhodopsin and a UV-light sensitive caged compound—in the same preparation allows for the independent control of different cellular processes, enabling the elucidation of their causal relationships. frontiersin.orgnih.gov
Applications of Caged Atp Across Diverse Biological Systems and Processes
Elucidating Purinergic Signaling Pathways and Receptor Dynamics
Purinergic signaling, mediated by extracellular nucleotides like ATP and their receptors, governs a vast array of physiological processes. wikipedia.orgmdpi.com Caged ATP has been instrumental in dissecting the complex kinetics and downstream signaling cascades of purinergic receptors, offering insights that are often unattainable with conventional methods of agonist application. nih.govjenabioscience.comjenabioscience.com
P2X receptors are ligand-gated ion channels that open in response to extracellular ATP, mediating fast synaptic transmission and other physiological events. nih.govresearchgate.net The rapid nature of P2X receptor activation, often occurring on a millisecond timescale, necessitates techniques that can deliver ATP with commensurate speed. nih.govnih.gov Photolysis of this compound provides an ideal solution, enabling precise and rapid increases in local ATP concentration to study the activation and desensitization kinetics of these channels. nih.gov
For instance, studies utilizing laser-stimulated uncaging of ATP have been pivotal in characterizing the activation kinetics of various P2X receptor subtypes. nih.gov This approach has revealed significant differences in activation speeds between various receptor isoforms. While mammalian P2X receptors exhibit activation kinetics in the millisecond range, some primitive P2X receptors, like those found in Biomphalaria glabrata (BmP2X), show markedly slower activation, taking almost 5 seconds to reach peak current. nih.gov
Desensitization, the process by which a receptor's response wanes despite the continued presence of an agonist, is a key feature of many P2X receptors. nih.govnih.gov this compound has been employed to investigate the kinetics of this process with high temporal resolution. Research has shown that different P2X receptor subtypes display dramatically different desensitization rates. For example, the major component of the transient current in nociceptors, likely mediated by P2X3 receptors, desensitizes with a time constant of approximately 32 milliseconds, whereas the persistent current desensitizes over 100 times more slowly. nih.gov
| Receptor Subtype/System | Activation/Desensitization Parameter | Value | Reference |
| Mammalian P2X Receptors | Activation Kinetics | Millisecond range | nih.gov |
| B. glabrata P2X (BmP2X) | Time to Peak Current | ~5 seconds | nih.gov |
| Nociceptor Transient P2X Current | Desensitization Time Constant (τ) | 32 ± 2 msec | nih.gov |
| Nociceptor Persistent P2X Current | Desensitization Time Constant (τ) | 4000 ± 320 msec | nih.gov |
This table presents a summary of kinetic data for P2X receptor activation and desensitization obtained from studies utilizing this compound and other methods.
P2Y receptors are G protein-coupled receptors that, upon activation by extracellular nucleotides, initiate intracellular signaling cascades. wikipedia.orgnih.gov Unlike the rapid, direct channel gating of P2X receptors, P2Y receptor signaling involves a series of intracellular events, including the activation of second messengers. youtube.com The use of this compound has allowed researchers to trigger these cascades with high temporal precision, facilitating the dissection of their downstream pathways. nih.govresearchgate.net
A notable example comes from studies in the developing olfactory bulb. Researchers used photolysis of this compound to demonstrate that a rapid increase in extracellular ATP enhances neuronal network activity. nih.govresearchgate.net This effect was shown to be mediated by P2Y1 receptors, as it could be mimicked by photorelease of caged ADP (an agonist for some P2Y receptors but not P2X receptors) and inhibited by the P2Y1 receptor antagonist MRS 2179. nih.gov These experiments revealed that P2Y1 receptor activation leads to an increase in both glutamatergic and GABAergic synaptic currents in mitral cells, the principal output neurons of the olfactory bulb. nih.gov Furthermore, local photolysis of this compound within a single glomerulus was sufficient to elicit these responses, highlighting the localized nature of this signaling. nih.gov
| Biological System | Receptor | Key Finding | Reference |
| Developing Olfactory Bulb | P2Y1 | Activation enhances neuronal network activity by increasing synaptic inputs to mitral cells. | nih.govresearchgate.net |
| Human Colon Cancer Caco-2 Cells | P2Y2/P2Y4 | ATP induces phosphorylation of MAPKs in a time- and dose-dependent manner. | nih.gov |
This table summarizes key findings from studies using this compound to investigate P2Y receptor-mediated signaling.
Extracellular ATP can be hydrolyzed by ectonucleotidases to adenosine (B11128), which in turn activates adenosine receptors (P1 receptors). wikipedia.orgjenabioscience.com This metabolic cascade adds another layer of complexity to purinergic signaling. This compound provides a unique method to study this indirect pathway by initiating the process with a controlled burst of ATP.
Probing Cellular Energetics and Metabolic Regulation
ATP is the primary energy currency of the cell, and its availability is tightly regulated to meet the metabolic demands of various cellular processes. jackwestin.comkhanacademy.org this compound has proven to be a powerful tool for investigating the dynamics of ATP supply and consumption within cells, providing insights into metabolic compartmentalization and the kinetics of ATP-dependent enzymes. nih.govinstras.comnih.gov
The idea that ATP concentration can vary significantly within different subcellular compartments is a crucial concept in cell biology. mdpi.comnih.gov this compound allows researchers to probe the functional consequences of localized ATP availability. By releasing ATP in specific subcellular regions using focused light, it is possible to study how different organelles or cellular domains respond to a localized increase in energy supply.
For example, studies on motoneurons have utilized fluorescent ATP sensors to reveal significant differences in ATP levels between the soma and other compartments. mdpi.com While not directly using this compound for release, these studies highlight the importance of ATP compartmentalization, a phenomenon that can be further investigated using targeted photolysis of this compound. The ability to locally supplement ATP can help to determine the metabolic capacity of different neuronal compartments and how this is affected in disease states.
Many essential cellular enzymes, such as ion pumps and motor proteins, are directly fueled by ATP hydrolysis. nih.govkhanacademy.org this compound has been instrumental in studying the real-time kinetics of these enzymes by providing a means to initiate their activity with a rapid concentration jump of their substrate, ATP. nih.govinstras.com
The Na,K-ATPase, or sodium-potassium pump, is a vital P-type ATPase responsible for maintaining the electrochemical gradients of sodium and potassium ions across the plasma membrane of animal cells. nih.govmdpi.com Early and foundational studies using this compound focused on this enzyme. nih.gov By loading red blood cells with this compound and then triggering its release with light, researchers were able to initiate Na+ pump activity and measure its kinetics with unprecedented precision. nih.gov This approach demonstrated that a rapid increase in intracellular ATP could drive the active transport of ions against their concentration gradients. nih.gov
Similarly, time-resolved X-ray solution scattering experiments have used laser-induced photolysis of this compound to track the structural dynamics of the sarco/endoplasmic reticulum Ca2+-ATPase (SERCA), another P-type ATPase. diva-portal.org These studies have captured transient intermediate states of the enzyme during its reaction cycle, revealing the timing of domain rearrangements that are crucial for ion transport. diva-portal.org For instance, following the photorelease of ATP, a closure of the cytoplasmic domains was observed within 1.5 milliseconds, consistent with ATP binding and phosphorylation. diva-portal.org
| Enzyme/System | Research Focus | Key Finding from this compound Studies | Reference |
| Na,K-ATPase | Ion transport kinetics | Rapid ATP release initiates Na+ pump activity and ion efflux. | nih.gov |
| Sarco/endoplasmic reticulum Ca2+-ATPase (SERCA) | Structural dynamics | Photolysis of this compound allowed for the real-time tracking of conformational changes during the enzyme's reaction cycle, identifying a 1.5 ms (B15284909) intermediate state. | diva-portal.org |
| Kinesin | Force generation kinetics | Laser photolysis of this compound enabled the measurement of the rate-limiting steps in the force-generation cycle of a single motor protein. | nih.gov |
| Bovine Intestinal Alkaline Phosphatase (BIAP) | Enzyme-substrate interaction | Infrared spectroscopy revealed that this compound could bind to the enzyme prior to photolysis, and that ATP hydrolysis induced small structural changes in the protein. | nih.gov |
This table highlights key findings from studies that have used this compound to investigate the activity of various ATP-dependent enzymes.
Research into Neurotransmission and Synaptic Plasticity
The application of this compound has significantly advanced our understanding of purinergic signaling in the nervous system. By enabling the precise spatiotemporal release of ATP, researchers can mimic its physiological release and dissect its roles in synaptic transmission and plasticity.
This compound has been instrumental in demonstrating that ATP can act as a neurotransmitter or neuromodulator at various synapses. Photolysis of this compound allows for a rapid increase in the extracellular ATP concentration, mimicking its release from synaptic terminals. nih.gov This technique has been used to show that ATP can modulate both presynaptic and postsynaptic activity.
In the spinal substantia gelatinosa, for instance, bath-applied ATP was found to activate a fast inward current and potentiate both glutamate-induced and synaptically evoked currents through P2-type purinergic receptors. nih.gov This suggests that ATP released in synaptic regions can augment excitatory amino acid actions. nih.gov Studies in the olfactory bulb using photolysis of this compound have shown that it evokes an increase in synaptic inputs in mitral cells, the output neurons of the olfactory bulb. nih.govresearchgate.net This indicates an ATP-dependent increase in network activity. nih.gov The effect is mediated by P2Y1 receptors, as antagonists for this receptor block the ATP-induced increase in synaptic activity. nih.gov
Furthermore, research on hippocampal synaptosomes has revealed that the release of ATP from nerve terminals is subject to modulation by adenosine receptors. nih.gov This points to a complex interplay where ATP, once released, can be broken down to adenosine, which in turn feeds back to modulate further ATP release. nih.gov Specifically, A2A receptors appear to facilitate ATP release. nih.gov Chronic stress has been shown to increase the synaptic release of ATP from nerve terminals in the prefrontal cortex and hippocampus. acs.org This increased ATP release is associated with a higher density of vesicular nucleotide transporters (vNUT), suggesting an increased capacity for ATP storage and release in synaptic vesicles. acs.org
| Biological System | Effect of Photoreleased ATP | Receptor(s) Involved | Reference(s) |
| Spinal Substantia Gelatinosa | Activation of fast inward current, potentiation of glutamate-induced and synaptic currents | P2-type receptors | nih.gov |
| Olfactory Bulb | Increase in synaptic inputs in mitral cells, increased network activity | P2Y1 receptors | nih.govresearchgate.net |
| Hippocampal Synaptosomes | Modulated release from nerve terminals | A2A adenosine receptors | nih.gov |
| Prefrontal Cortex & Hippocampus (Chronic Stress) | Increased synaptic ATP release | Not specified | acs.org |
This compound has been a valuable tool for investigating the intricate communication between glial cells and neurons. It is now understood that ATP released from both neurons and glia can act as a signaling molecule, mediating bidirectional communication.
Studies have shown that ATP can be released from astrocytes and microglia, activating purinergic receptors (P2X and P2Y) on neighboring glial cells and neurons, thereby influencing neuronal activity and synaptic transmission. bohrium.com In the olfactory bulb, ATP released from sensory axons stimulates calcium signaling in glial cells. nih.gov Photolysis of this compound has further demonstrated that this extracellular ATP also directly affects neuronal performance by stimulating P2Y1 receptors, leading to increased neuronal network activity. nih.gov
In the hippocampus, there is evidence that ATP's effects on pyramidal neurons can be indirect, mediated by the activation of P2X7 receptors on adjacent astrocytes and NG2 glial cells. frontiersin.org Furthermore, research indicates that astrocytes can release ATP in response to decreases in extracellular calcium concentration that occur during intense neuronal activity. nih.gov This astrocytic ATP can then activate P2Y1 receptors on inhibitory interneurons, enhancing synaptic inhibition and acting as a negative feedback mechanism. nih.gov Cultured cortical and hippocampal astrocytes respond to extracellular ATP with a pronounced increase in extracellular H+ flux, a response that is dependent on the release of calcium from intracellular stores. nih.gov This suggests a highly conserved mechanism by which glial cells can modulate the extracellular environment and, consequently, neuronal activity. nih.gov
| Cell Types | ATP-Mediated Effect | Key Findings | Reference(s) |
| Astrocytes, Microglia, Neurons | Bidirectional communication, modulation of neuronal activity | ATP acts as a gliotransmitter. | bohrium.com |
| Olfactory Bulb Sensory Axons and Glia | ATP from axons stimulates glial calcium signaling and neuronal network activity. | Mediated by P2Y1 receptors. | nih.gov |
| Hippocampal Neurons, Astrocytes, NG2 Glia | Indirect neuronal stimulation via glial P2X7 receptor activation. | Glia mediate neuronal responses to ATP. | frontiersin.org |
| Hippocampal Astrocytes and Interneurons | Astrocytic ATP release triggered by decreased extracellular Ca2+ enhances synaptic inhibition. | A negative feedback loop in response to high neuronal activity. | nih.gov |
| Cortical and Hippocampal Astrocytes | ATP induces H+ efflux, acidifying the extracellular space. | Dependent on intracellular calcium release. | nih.gov |
The phenomena of long-term potentiation (LTP) and long-term depression (LTD), which are cellular correlates of learning and memory, can be influenced by extracellular ATP. nih.govwikipedia.org this compound allows for the controlled application of ATP to specific synaptic sites to investigate its role in these forms of synaptic plasticity. wikipedia.org
In guinea pig hippocampal CA1 neurons, the local application of ATP has been shown to induce either LTP or LTD, depending on the resulting calcium influx. nih.gov A brief, local application of ATP induces an inward current, and the subsequent long-term synaptic modification depends on the magnitude of the Ca2+ influx. nih.gov A small Ca2+ influx was correlated with the induction of LTP, while a larger Ca2+ influx led to LTD. nih.gov This demonstrates that ATP can be a critical signal for initiating plastic changes at the synapse, with the outcome being determined by the downstream signaling pathways activated by different levels of calcium entry. nih.gov
LTD is a process that weakens synaptic connections and is thought to be important for clearing old memory traces to allow for new learning. youtube.com While the primary mechanisms involve glutamate (B1630785) receptors, neuromodulators like ATP can influence these processes. youtube.com For example, heterosynaptic depression is thought to be linked to the release of ATP from astrocytes. wikipedia.org The use of caged compounds provides a way to precisely trigger these modulatory effects and study their downstream consequences on synaptic strength.
Analysis of Muscle Contraction and Force Generation
This compound has revolutionized the study of muscle mechanics by providing a method to initiate contraction with a flash of light, allowing for precise temporal control over the delivery of the energy source for muscle function.
The use of this compound enables researchers to bypass the slower, diffusion-limited processes of ATP delivery and directly initiate the contractile cycle in skinned muscle fibers or isolated myofibrils. Laser flash photolysis of this compound rapidly liberates free ATP, which can then bind to myosin and initiate force development. nih.gov
This technique has been applied to various muscle types to study the kinetics of force generation. In studies of glycerinated tonic (rabbit trachealis) and phasic (guinea-pig ileum and portal vein) smooth muscles, flash photolysis of this compound initiated isometric force development from a rigor state. nih.gov The rate of force development was found to be inherently slower in tonic smooth muscle compared to phasic smooth muscle, even when the regulatory system was pre-activated. nih.gov This suggests that the contractile machinery itself differs between these muscle types. nih.gov
It is important to note that this compound itself can act as a competitive inhibitor of ATP binding to myofibrils. nih.gov Studies have determined the inhibition constants of this compound for ATP binding to myofibrils and acto-myosin subfragment 1, which helps in the accurate interpretation of kinetic data obtained from this compound experiments. nih.gov
| Muscle Type | Experimental Setup | Key Finding | Reference(s) |
| Tonic and Phasic Smooth Muscle | Skinned fibers, flash photolysis of this compound | Force development is intrinsically slower in tonic vs. phasic muscle. | nih.gov |
| Myofibrils and Acto-S1 | Quench flow technique | This compound is a competitive inhibitor of ATP binding. | nih.gov |
This compound is a powerful tool for dissecting the individual steps of the cross-bridge cycle, the fundamental process of muscle contraction where myosin heads bind to actin filaments, pull them, and then detach. ucsd.edupressbooks.pub The rapid release of ATP allows for the synchronization of the cross-bridge cycle, enabling the measurement of the kinetics of specific transitions.
The binding of ATP to the actin-myosin complex (actomyosin) causes the rapid dissociation of the myosin head from actin. ucsd.edumpg.de The subsequent hydrolysis of ATP to ADP and inorganic phosphate (B84403) (Pi) "cocks" the myosin head, preparing it for the power stroke. ucsd.edupressbooks.pub The release of Pi and then ADP is associated with force generation and the power stroke. ucsd.edumpg.de
Experiments using this compound on single muscle fibers have confirmed predictions from biochemical studies about the cross-bridge cycle. ucsd.edu For example, laser photolysis of this compound has been used to determine the rate of actomyosin (B1167339) dissociation and the subsequent rate of force generation. nih.gov In single kinesin molecules, a similar approach revealed a lag time before force generation that was dependent on the concentration of photoreleased ATP, providing insights into the kinetics of ATP binding. nih.gov Mathematical models of the cross-bridge cycle that incorporate the influence of metabolites like ATP, ADP, and Pi are being developed and refined using data from such experiments to better understand the coupling of chemical and mechanical events in muscle. nih.govnih.gov
| Process | Role of ATP | Method of Study | Key Insight from this compound | Reference(s) |
| Cross-Bridge Dissociation | ATP binding causes myosin to detach from actin. | Flash photolysis in muscle fibers | Allows measurement of the rate of actomyosin dissociation. | ucsd.edunih.gov |
| Force Generation | ATP hydrolysis provides energy; product release is coupled to the power stroke. | Flash photolysis in muscle fibers/single molecules | Enables synchronization of cycles to measure the rate of force generation. | nih.govnih.gov |
| Cross-Bridge Cycling Kinetics | ATP binding, hydrolysis, and product release drive the cycle. | Kinetic analysis following ATP release | Helps determine rate constants for steps like ATP binding and force production. | nih.govnih.gov |
Cardiovascular System Research
This compound has emerged as a powerful tool in cardiovascular research, enabling investigators to precisely control the spatial and temporal release of ATP. This allows for detailed studies of its effects on various components of the cardiovascular system, from endothelial cells to cardiac myocytes.
ATP's Role in Vasoregulation and Endothelial Function
Adenosine triphosphate (ATP) is a critical signaling molecule in the vasculature, playing a significant role in the regulation of blood vessel tone and endothelial function. The endothelium, a single layer of cells lining the interior surface of blood vessels, is a key regulator of vascular homeostasis. nih.gov Endothelial cells respond to various stimuli, including ATP, to release factors that cause either vasodilation (widening) or vasoconstriction (narrowing) of the blood vessels. nih.gov
Recent research has shifted the paradigm from viewing endothelial cells as exclusively glycolytic to recognizing the importance of mitochondrial respiration for their function. nih.gov Studies using freshly isolated arteries have provided compelling evidence that oxidative phosphorylation in the endothelium is crucial for ATP production. nih.gov This mitochondrial ATP is essential for sustaining the calcium (Ca²⁺) signaling that underpins endothelium-dependent vasodilation. nih.gov By using this compound, researchers can photolytically release ATP in a controlled manner to stimulate these pathways and investigate the intricate mechanisms by which endothelial cells control vascular tone. This approach has helped to demonstrate that different vasodilatory pathways within endothelial cells are uniquely regulated by the availability of mitochondrial ATP. nih.gov
The ability of endothelial cells to modulate the contractile state of the adjacent vascular smooth muscle is fundamental to blood flow regulation. nih.gov The release of ATP, which then acts on purinergic receptors on both endothelial and smooth muscle cells, is a key part of this local control mechanism.
Myocardial ATP Dynamics in Cardiac Function Studies
The heart has an immense and continuous demand for ATP to fuel the mechanical work of contraction and relaxation. nih.gov this compound has been instrumental in studying the kinetics of ATP-dependent processes in cardiac muscle cells (myocytes) with high temporal resolution.
In pioneering studies, researchers have used flash photolysis of this compound, such as P³-1-(2-nitrophenyl)ethyl ester of ATP (NPE-caged ATP), to induce rapid increases in intracellular ATP concentration within isolated cardiac myocytes. nih.gov This technique allows for the investigation of processes like myocyte relengthening after a state of rigor (a state of sustained contraction due to ATP depletion). nih.gov Such experiments have revealed that the speed of relengthening is dependent on the sarcomere length, providing insights into the passive mechanical properties and restoring forces within the heart muscle cells. nih.gov
Furthermore, the study of mitochondrial dynamics—the balance between mitochondrial fusion and fission—is critical to understanding cardiac health and disease. mdpi.com Dysregulation of these dynamics can lead to impaired ATP synthesis, abnormal calcium handling, and ultimately, heart failure. mdpi.com While not directly using this compound, these studies highlight the central role of maintaining ATP levels, a factor that can be precisely manipulated with caged compounds to probe the consequences of ATP deficits on contractile function. In conditions like advanced heart failure, a decrease in myocardial ATP content and availability is consistently observed, and it is hypothesized to contribute to systolic dysfunction. nih.gov
| Research Focus | Key Findings | This compound Application |
| Myocyte Relaxation | Rapid ATP concentration jumps induce myocyte relengthening, with kinetics dependent on sarcomere length. nih.gov | Inducing intracellular ATP concentration jumps via photolysis of NPE-caged ATP to study passive mechanical properties of cardiac myocytes. nih.gov |
| Cardiac Energetics | Decreased myocardial ATP availability is linked to contractile dysfunction in heart failure. nih.gov | While not always the primary tool, it can be used to mimic and study the effects of transient changes in ATP supply on myocyte function. |
| Mitochondrial Dynamics | Dysfunctional mitochondrial fission/fusion impairs ATP synthesis, contributing to cardiac pathology. mdpi.com | Can be used to investigate the immediate cellular responses to ATP restoration in the context of mitochondrial dysfunction. |
Immune System Modulation and Inflammatory Responses
Extracellular ATP (eATP) is now recognized as a potent signaling molecule in the immune system. Initially considered primarily an intracellular energy source, its release into the extracellular space during cellular stress, damage, or death serves as a critical signal to alert and modulate immune cells.
ATP as a Danger Signal in Immune Cell Activation
When cells are damaged or die necrotically, they release their large intracellular stores of ATP into the surrounding environment. nih.gov This sudden increase in eATP concentration acts as a "danger signal," also known as a Damage-Associated Molecular Pattern (DAMP), for the innate immune system. nih.govatsjournals.org This signal alerts the body to tissue injury and initiates an inflammatory response. atsjournals.org
The released ATP binds to a specific family of purinergic receptors, particularly the P2X7 receptor, which is widely expressed on immune cells like macrophages, dendritic cells, and lymphocytes. atsjournals.orgnih.gov The activation of the P2X7 receptor by high concentrations of eATP can trigger a cascade of events:
Inflammasome Activation: It leads to the assembly and activation of the NLRP3 inflammasome complex. atsjournals.org
Cytokine Release: The activated inflammasome processes and releases pro-inflammatory cytokines, most notably Interleukin-1β (IL-1β), a key mediator of acute inflammation. atsjournals.org
Cellular Responses: It can influence cell proliferation, differentiation, and even cell death (apoptosis). nih.gov
Studies in models of lung injury have shown that ATP released from damaged lung cells is a major endogenous danger signal that, through the P2X7 receptor, drives inflammation and can lead to fibrosis. atsjournals.org Even in non-pathological contexts, transient increases in eATP are used for physiological signaling to modulate immune cell function, such as providing a costimulatory signal for T cell activation. nih.govresearchgate.net
| Immune Cell Type | Response to Extracellular ATP | Key Receptor Involved |
| Macrophages | Activation of NLRP3 inflammasome, release of IL-1β. atsjournals.org | P2X7 |
| Dendritic Cells | Maturation and antigen presentation. nih.gov | P2X7 |
| T Lymphocytes | Costimulatory signal for activation and differentiation. nih.govresearchgate.net | P2Y, P2X receptors |
Purinergic Signaling in Inflammatory Resolution Mechanisms
The role of purinergic signaling in inflammation is not solely pro-inflammatory. The same ATP that initiates the response also sets in motion a self-regulating system for its resolution. nih.gov This is achieved through the enzymatic degradation of ATP in the extracellular space.
A cascade of ectonucleotidases on the surface of cells breaks down ATP first to adenosine diphosphate (B83284) (ADP) and then to adenosine. doaj.org
ATP → ADP → AMP: Primarily carried out by ectonucleoside triphosphate diphosphohydrolase-1 (also known as CD39). nih.govdoaj.org
AMP → Adenosine: Carried out by ecto-5'-nucleotidase (also known as CD73). nih.govdoaj.org
This conversion is crucial because adenosine generally has powerful anti-inflammatory effects, acting on a different set of purinergic receptors (P1 receptors, specifically A2A and A2B receptors). nih.govdoaj.org While ATP acts as an initial "danger signal," adenosine functions as a "safety signal" that dampens inflammation and promotes tissue protection. nih.gov This shift from an ATP-dominated, pro-inflammatory environment to an adenosine-dominated, anti-inflammatory one is a key mechanism for the resolution of inflammation, as seen in conditions like gout and ischemia-reperfusion injury. nih.govnih.gov This dynamic balance between ATP and adenosine signaling determines whether an inflammatory response is sustained or resolved. nih.gov
Organelle-Specific ATP Studies
This compound allows for the study of ATP-dependent processes not just within the cell as a whole, but also in relation to specific organelles. By combining photolysis of this compound with targeted imaging or biochemical assays, researchers can investigate the role of ATP in the function of mitochondria, endoplasmic reticulum, and other subcellular compartments.
One of the primary applications is in the study of mitochondria, the cell's powerhouses. The transport of ATP and its precursor, ADP, across the mitochondrial membrane is fundamental to cellular energy homeostasis. Using this compound and caged ADP, researchers have been able to study the kinetics and electrical properties of the ADP/ATP carrier, a key protein in the inner mitochondrial membrane. jenabioscience.com
Furthermore, in studies aimed at isolating organelles, ATP-utilizing enzymes are often used as markers to verify the purity of the fractions. For example, the mitochondrial membrane protein ATP synthase (also known as ATP5) is a common marker used in Western blot analysis to confirm the enrichment of mitochondria in a sample after isolation procedures like ultracentrifugation. researchgate.net While not a direct use of this compound, this highlights the importance of ATP-related proteins in organelle-specific research. This compound could theoretically be used in such purified organelle preparations to study the function of these ATP-dependent enzymes and transporters in a controlled, isolated environment, free from the complexity of the intact cell.
Mitochondrial ATP Dynamics and Bioenergetics
Mitochondria are central to cellular bioenergetics, with their primary role being the production of ATP through oxidative phosphorylation (OXPHOS). nih.govnih.gov This process occurs within the mitochondrial electron transport chain (ETC), culminating in the synthesis of ATP by the enzyme ATP synthase. nih.gov The constant supply of ATP is crucial for nearly all energy-requiring cellular activities. youtube.com
The study of mitochondrial function often involves investigating the transport of substrates for ATP synthesis. The mitochondrial ADP/ATP carrier is a key transporter that facilitates the exchange of ADP from the cytoplasm for ATP synthesized within the mitochondrial matrix. youtube.com This transporter is highly dynamic, capable of moving approximately a thousand ATP molecules per second, thereby ensuring a continuous supply of energy to the cell. youtube.com
Dysregulation in mitochondrial bioenergetics has been linked to various pathological conditions. nih.gov For instance, impaired ATP synthase function can disrupt the energy balance of the cell and contribute to disease progression. nih.gov this compound can be employed in such studies to create rapid, localized increases in ATP concentration, allowing for the examination of the kinetic properties of mitochondrial transporters and enzymes like the ADP/ATP carrier and ATP synthase under controlled conditions.
Table 1: Key Components in Mitochondrial Bioenergetics
| Component | Function | Relevance in Research |
|---|---|---|
| Oxidative Phosphorylation (OXPHOS) | The primary metabolic pathway in mitochondria for ATP production. nih.gov | Studying its efficiency and regulation is key to understanding cellular energy metabolism. nih.gov |
| ATP Synthase | The enzyme responsible for the final step of ATP synthesis in the mitochondria. nih.gov | Its dysfunction is implicated in various diseases, making it a target for study. nih.gov |
| ADP/ATP Carrier | A mitochondrial membrane protein that transports newly synthesized ATP out of the mitochondria in exchange for ADP. youtube.com | Its transport kinetics can be investigated using techniques that allow for rapid changes in substrate concentration, such as with this compound. youtube.com |
Endoplasmic Reticulum ATP for Chaperone Activity and Protein Folding
The endoplasmic reticulum (ER) is a major site for the synthesis and folding of proteins destined for secretion or insertion into membranes. nih.gov This organelle relies on a supply of ATP to fuel the activities of molecular chaperones, which are essential for proper protein folding and to prevent the aggregation of unfolded or misfolded proteins. nih.gov
Molecular chaperones, such as those in the Hsp70 family, bind to exposed hydrophobic regions of nascent or partially unfolded proteins. nih.gov The binding and release of these substrate proteins by Hsp70 are regulated by an ATP-dependent cycle. nih.gov ATP binding and hydrolysis cause conformational changes in the chaperone, which are critical for its function in assisting protein folding. nih.gov Co-chaperones, like Hsp40, also play a role by recruiting substrates and stimulating the ATPase activity of Hsp70. nih.gov
Table 2: ATP-Dependent Chaperones in the Endoplasmic Reticulum
| Chaperone Family | Function | ATP-Dependent Mechanism |
|---|---|---|
| Hsp70 | Binds to unfolded proteins to prevent aggregation and assist in proper folding. nih.gov | ATP binding and hydrolysis regulate the cycle of substrate binding and release. nih.gov |
| Hsp90 | Stabilizes and assists in the maturation of a specific set of "client" proteins. nih.gov | Its ATPase cycle drives conformational changes necessary for its function. nih.gov |
| Hsp100 | Unfolds, threads, and disaggregates substrate proteins. nih.gov | Utilizes ATP to power its unfolding and disaggregation activities. nih.gov |
Developmental Biology and Cell Proliferation Research
ATP-Mediated Signaling in Cell Growth and Differentiation
ATP is not only an intracellular energy currency but also a critical extracellular signaling molecule that regulates various physiological processes, including cell growth and differentiation. nih.gov Animal cells release ATP into the extracellular space, where it can activate purinergic receptors on the surface of the same or neighboring cells. nih.govnih.gov
Research has shown that extracellular ATP plays a significant role in neuronal development. For example, studies using co-cultures of neurons and glial cells have demonstrated that ATP-mediated signaling can promote neurite outgrowth. nih.gov In these experiments, the presence of connexin-expressing glial cells, which exhibit increased ATP release, led to longer neurites on co-cultured neurons. nih.govnih.gov This effect was mitigated by the application of purinergic receptor antagonists, confirming the role of ATP in this developmental process. nih.govnih.gov The use of this compound in such systems allows for precise control over the timing and location of purinergic receptor activation, enabling detailed investigation of the downstream signaling cascades that lead to changes in cell growth and differentiation. researchgate.net
Role of Extracellular ATP in Morphogenesis
Extracellular ATP (eATP) is increasingly recognized as a key regulator in plant growth, development, and morphogenesis. frontiersin.org Plants release ATP into the extracellular matrix, particularly in response to stimuli such as wounding. frontiersin.orgmdpi.com This eATP then acts as a damage-associated molecular pattern (DAMP), triggering downstream signaling pathways that influence developmental processes. frontiersin.orgmdpi.com
One of the primary responses to eATP in plants is an increase in cytosolic free calcium ([Ca2+]cyt), which acts as a second messenger. mdpi.com This calcium signal can then initiate a cascade of events, including the production of reactive oxygen species (ROS), which are involved in various stress responses and developmental adjustments. mdpi.com Studies in Arabidopsis thaliana have shown that eATP is essential for maintaining cell viability, and its removal can trigger cell death pathways. nih.gov This suggests that a basal level of eATP is required to suppress a default death program, highlighting its fundamental role in plant survival and development. nih.gov
The investigation into the specific receptors for eATP in plants, such as the P2K1 receptor, is an active area of research. frontiersin.org this compound provides a valuable method to stimulate these receptors with high spatial and temporal resolution, helping to dissect the complex signaling networks that govern plant morphogenesis.
Considerations for Robust Experimental Design and Data Interpretation with Caged Atp
Minimization of Photodamage and Non-Specific Effects in Biological Samples
A primary concern in uncaging experiments is the potential for light-induced damage to the biological preparation. Additionally, ensuring that the observed effects are solely due to the released ATP and not other experimental artifacts is crucial for valid data interpretation.
The light required to photolyze caged compounds can be toxic to cells, especially the UV light used for traditional one-photon excitation. almerja.com High-energy UV light can cause cellular damage and introduce experimental artifacts. To mitigate this, several strategies can be employed:
Use of Longer Wavelengths: One of the primary strategies to reduce phototoxicity is to use light at longer wavelengths (greater than 300 nm) that are less damaging to biological material. almerja.com
Two-Photon Excitation: Two-photon microscopy offers a significant advantage by using near-infrared (NIR) light (typically >700 nm) to achieve excitation. researchgate.netgophotonics.com Because the energy of two lower-energy photons is combined to excite the fluorophore, several benefits arise. gophotonics.com This method dramatically reduces photodamage and photobleaching as the excitation is confined to a tiny focal volume, minimizing out-of-focus light exposure. nih.govresearchgate.net This localized excitation also allows for deeper tissue penetration, making it ideal for studying processes within complex biological samples. uk.com
Minimizing Exposure: Regardless of the method, it is crucial to use the lowest possible light intensity and exposure duration necessary to achieve sufficient uncaging. This minimizes the total light dose delivered to the sample, thereby reducing the risk of photodamage.
| Excitation Method | Typical Wavelength | Key Advantages for Reducing Phototoxicity |
| One-Photon Excitation | UV Light (~300-400 nm) | Can be effective, but carries a higher risk of cellular damage. |
| Two-Photon Excitation | Near-Infrared Light (>700 nm) | Reduced scattering, deeper tissue penetration, and highly localized excitation, leading to significantly less photodamage and phototoxicity. nih.govuk.com |
To ensure that the observed biological responses are a direct result of photoreleased ATP, a series of control experiments are essential. These controls are designed to account for any pre-existing ATP and the potential effects of the caged compound itself or its photolytic byproducts.
A fundamental requirement for a caged compound is that it should be biologically inert before photolysis, acting as neither an agonist nor an antagonist at the concentrations used. nih.gov However, some caged ATPs, particularly those with the caging group on the gamma-phosphate, have been found to bind to enzymes like Na,K-ATPase with low affinity before photolysis. almerja.comlsu.edu This pre-photolysis binding can sometimes competitively inhibit the enzyme. lsu.edu
Essential control experiments include:
Pre-photolysis Controls: The biological preparation should be exposed to the caged ATP compound without photolysis to confirm that the caged molecule itself does not elicit a response. nih.gov
Photolysis Byproduct Controls: The byproducts of the uncaging reaction (e.g., nitrosoacetophenone for NPE-caged ATP) should be tested for any biological activity. nih.gov
Measuring Basal ATP: It's important to consider the endogenous levels of ATP and its metabolites (ADP, AMP) in the experimental system, as these can influence the observed response to photoreleased ATP. nih.govnih.gov
Vehicle Controls: Experiments should be conducted with the vehicle solution used to dissolve the caged compound to rule out any effects of the solvent itself.
Interpretation of Rapid Biological Responses to Localized ATP Release
The rapid and localized release of ATP via uncaging allows for the study of fast biological processes. However, interpreting these responses requires differentiating the direct effects of ATP from indirect effects and accounting for the dynamic nature of ATP in the extracellular space.
Once released, ATP can activate a variety of purinergic receptors (P2X and P2Y families). nih.govjenabioscience.com The observed cellular response may be a direct consequence of ATP binding to these receptors or an indirect effect resulting from downstream signaling cascades or the action of ATP breakdown products like ADP and adenosine (B11128), which can activate their own receptors. nih.govnih.gov
To dissect these effects, researchers often employ a pharmacological approach:
Enzyme Inhibitors: Inhibiting the enzymes that break down ATP can help isolate its direct effects.
| Antagonist Class | Target Receptor(s) | Utility in this compound Experiments |
| P2X Antagonists | P2X receptor subtypes | Helps to isolate the contribution of ionotropic P2X receptors to the cellular response. nih.gov |
| P2Y Antagonists | P2Y receptor subtypes | Allows for the differentiation of G-protein coupled P2Y receptor-mediated signaling pathways. eur.nl |
| Adenosine Receptor Antagonists | A1, A2A, A2B, A3 receptors | Used to determine if the observed effects are due to adenosine, a breakdown product of ATP. nih.gov |
Extracellular ATP is a short-lived molecule due to its rapid enzymatic degradation by ectonucleotidases. nih.govfrontiersin.org These cell-surface enzymes, such as NTPDase1 (also known as CD39), hydrolyze ATP to ADP and then to AMP. biorxiv.orgfrontiersin.org This rapid scavenging and degradation must be considered when interpreting data from this compound experiments.
The activity of ectonucleotidases shapes the ATP concentration gradient and the availability of ATP and its metabolites to purinergic receptors. biorxiv.orgfrontiersin.org This can significantly influence the duration and nature of the cellular response. For instance, the degradation of ATP to ADP can lead to the subsequent activation of ADP-sensitive P2Y receptors like P2Y12. biorxiv.orgbiorxiv.org
To account for this, researchers can:
Incorporate Ectonucleotidase Activity into Models: Mathematical models can be used to simulate ATP diffusion and degradation, providing a more accurate picture of the nucleotide concentrations at the receptor sites. biorxiv.orgnih.govfrontiersin.org
Use Ectonucleotidase Inhibitors: While this can simplify the system, it also creates a less physiological environment.
Measure Metabolite Concentrations: Directly measuring the concentrations of ATP, ADP, and AMP over time can provide valuable data for interpreting the experimental results. researchgate.net
Limitations of this compound Methodologies in Complex Biological Environments
Despite its power, the this compound technique has several limitations, particularly when applied to complex biological systems like tissues or in vivo models.
Diffusion Barriers: In complex tissues, the diffusion of both the caged compound to the target site and the photoreleased ATP away from the uncaging site can be hindered. This can make it difficult to achieve a rapid and uniform concentration jump at the desired location. nih.govnih.gov
Pre-photolysis Effects: As mentioned, some caged ATPs can have biological effects even before they are uncaged, such as binding to and inhibiting enzymes. almerja.comlsu.edu This can complicate the interpretation of results.
Rate of Photolysis: The speed at which ATP is released from its cage (the rate of photolysis) can be a limiting factor. nih.gov For studying very fast processes, such as the kinetics of certain enzymes or ion channels, a slow uncaging rate may not be sufficient to resolve the kinetics of the biological response. nih.govoup.com Different caging groups have different photolysis rates. oup.com
In vivo Challenges: The use of caged compounds in living animals is limited by the need to deliver light to the target tissue, which can be invasive. uk.comnih.gov Furthermore, the distribution and clearance of the caged compound in a whole organism are complex variables.
Challenges in Achieving Uniform Uncaging in Opaque Tissues
A primary challenge in the application of this compound, especially in tissue preparations or in vivo models, is achieving uniform photolysis throughout the target area. nih.govcaltech.edu The effectiveness of uncaging is fundamentally limited by the physical properties of light interaction with biological tissues. fiveable.melasertherapyinstitute.org
Light penetration into biological tissue is impeded by two main phenomena: absorption and scattering. lasertherapyinstitute.orgresearchgate.net Biological molecules like hemoglobin and melanin (B1238610) are strong absorbers of light, particularly at shorter wavelengths, while cellular and subcellular structures cause significant light scattering. researchgate.netnih.gov Scattering alters the path of photons, reducing the directionality and intensity of the light that reaches deeper into the tissue. caltech.edufiveable.me In most biological tissues, scattering is the dominant factor limiting light penetration. caltech.eduwiley.com For example, in brain tissue, the average distance a 480 nm photon travels before being scattered is approximately 40 µm. wiley.com
This attenuation means that the light intensity decreases exponentially with depth, leading to a gradient of uncaging. Cells closer to the light source will experience a much higher rate of ATP release than cells located deeper within the tissue. nih.gov This can result in non-uniform cellular responses and complicate the interpretation of experiments designed to study collective cell behaviors or signaling cascades.
To circumvent these limitations, several strategies have been developed:
Two-Photon Excitation (2PE): This technique uses near-infrared (NIR) light, which has longer wavelengths (e.g., 700-1000 nm) that experience less scattering and absorption in tissue, allowing for deeper penetration. researchgate.netwiley.comnih.govnih.gov 2PE confines the uncaging event to a very small focal volume, providing excellent three-dimensional resolution and reducing off-target photolysis. nih.govnih.gov This method has been successfully used to stimulate individual dendritic spines deep within brain slices. nih.govnih.gov
Wavelength Selection: Choosing a caging group and a corresponding light source that falls within the "optical window" of biological tissue (in the NIR range) can improve penetration depth. researchgate.net For instance, shifting from UV to longer wavelengths can significantly enhance the reach of the uncaging light. wiley.comharvard.edu
Experimental Models: Using optically transparent samples, such as zebrafish larvae or specific invertebrate organisms, can bypass the issue of tissue opacity. caltech.edu For opaque systems, studying cells in superficial layers, as has been done by applying caged compounds to the surface of the neocortex, can ensure more uniform illumination up to a certain depth (e.g., ~200 µm). nih.gov
Table 1: Research Findings on Uncaging in Opaque Tissues
| Finding | Primary Limitation | Mitigation Strategy | Supporting Sources |
|---|---|---|---|
| Light penetration is limited by absorption and scattering in biological tissues. | Tissue opacity reduces the depth and uniformity of photolysis. | Using longer wavelengths (NIR light) that fall within the tissue's "optical window". | lasertherapyinstitute.orgresearchgate.netnih.gov |
| Scattering is the dominant factor limiting light penetration depth in most tissues. | Non-uniform light intensity leads to a gradient of ATP release. | Two-photon excitation microscopy, which uses NIR light for deeper, more focused uncaging. | caltech.eduwiley.comnih.govnih.gov |
| Shorter wavelength UV light, often required for photolysis of traditional caging groups, has poor tissue penetration. | Inability to activate caged compounds deep within a sample. | Development of new caging chromophores with high two-photon cross-sections for activation by NIR light. | nih.govnih.govharvard.edu |
| Uniform uncaging can be achieved in superficial layers of opaque tissue. | Limited applicability for studying deep tissue phenomena. | Applying the caged compound directly to the surface of the tissue for in vivo experiments. | nih.gov |
Potential for Uncaging Byproducts to Affect Experimental Outcomes
The photolysis of a caged compound liberates not only the molecule of interest (ATP) but also the caging group itself, which is converted into one or more byproducts. nih.gov It is critical to consider that these byproducts are not always inert and can have their own biological or chemical effects, potentially confounding experimental results. instras.com
The most commonly used caging groups for ATP are based on the o-nitrobenzyl moiety, such as the 1-(2-nitrophenyl)ethyl (NPE) group and the 4,5-dimethoxy-2-nitrobenzyl (DMNPE) group. instras.comfishersci.comfishersci.at Upon photolysis, these compounds release ATP and generate a nitroso ketone or aldehyde byproduct. nih.gov For instance:
NPE-caged ATP photolysis yields ATP and 2-nitrosoacetophenone. nih.gov
DMNPE-caged ATP photolysis yields ATP and 4,5-dimethoxy-2-nitrosoacetophenone. instras.com
These nitroso byproducts are known to be chemically reactive, particularly towards sulfhydryl (thiol) groups found on cysteine residues in proteins. instras.com This reactivity can lead to the modification of proteins, potentially altering their structure and function, which could be misinterpreted as an effect of the released ATP.
Furthermore, the photolysis reaction itself often results in the release of a proton for each molecule of caged compound that is cleaved. In weakly buffered solutions or in confined spaces like a cell, the cumulative release of protons from high concentrations of unthis compound can cause significant local changes in pH. These pH shifts can, in turn, affect the activity of pH-sensitive enzymes and ion channels.
To address these potential artifacts, several control experiments are essential:
Byproduct Control: Where possible, experiments should be repeated with the addition of the photolysis byproduct alone to determine if it elicits any response.
Scavengers: The inclusion of a sulfhydryl-containing reducing agent, such as dithiothreitol (B142953) (DTT), can help to neutralize the reactive nitroso byproducts. instras.com
pH Buffering: Using a strong biological buffer in the experimental medium is crucial to prevent significant changes in pH resulting from proton release.
Inactive Caged Compound Control: A control experiment could involve photolyzing a structurally similar caged compound that does not release a bioactive molecule to test for effects of the byproducts and the light flash itself.
By carefully designing experiments with these considerations in mind, researchers can more confidently attribute the observed biological effects to the photoreleased ATP rather than to unintended consequences of the uncaging process itself.
Future Directions and Emerging Frontiers in Caged Atp Research
The utility of caged ATP as a tool for precise biological investigation continues to expand, driven by innovations in photochemistry, analytical technologies, and computational science. Researchers are actively pushing the boundaries of what is possible, aiming to study ATP-dependent processes in more complex biological environments, with higher resolution, and on a larger scale. The following sections explore the key emerging frontiers in this compound research, from the development of advanced caging groups to integration with cutting-edge high-throughput and in silico methodologies.
Q & A
Basic Research Questions
Q. What are the critical steps in synthesizing base-caged ATP, and how do purification challenges impact experimental outcomes?
- Methodological Answer : Base-caged ATP synthesis involves modifying ATP at the nucleobase (e.g., N6-position) using a photolabile protecting group (e.g., 2-nitrobenzylamine). Key steps include:
- Triethylammonium salt formation : A byproduct during synthesis that complicates purification due to similar polarity to the product .
- Purification : HPLC with dual-wavelength detection (260 nm for ATP, 308 nm for the nitrobenzyl cage) is critical to isolate pure caged ATP. NMR and LC-MS confirm structural integrity .
- Impact : Impure products can lead to misinterpretation of bioactivity assays, as unreacted intermediates (e.g., 6-chloropurine riboside triphosphate) may exhibit residual activity .
Q. How can UV/Vis spectrophotometry and HPLC be utilized to characterize this compound purity and structural integrity?
- Methodological Answer :
- UV/Vis : The nitrobenzyl cage absorbs at 308 nm, while ATP absorbs at 260 nm. A shift in the 260 nm peak post-caging confirms successful modification .
- HPLC : Chromatograms at both wavelengths differentiate this compound from native ATP and impurities. For example, base-caged ATP elutes later than native ATP due to increased hydrophobicity .
- Validation : Post-photolysis HPLC traces should show a decrease in the 308 nm peak and restoration of ATP’s 260 nm signal .
Advanced Research Questions
Q. Why does base-caged ATP exhibit reduced competitive inhibition in enzymatic assays compared to γ-phosphate-caged analogues?
- Methodological Answer :
- Structural Basis : Base-caging blocks the nucleobase-binding site, preventing premature enzyme interactions, whereas γ-phosphate-caged ATP occupies the active site, causing competitive inhibition .
- Experimental Evidence : Luciferase assays show γ-phosphate-caged ATP reduces luminescence by 22% when co-incubated with native ATP (competitive inhibition), while base-caged ATP shows no significant difference from native ATP controls .
- Implications : Base-caged ATP is preferable for studying ATP-dependent processes requiring minimal interference pre-photolysis .
Q. What methodological considerations are essential when designing experiments to compare photolytic efficiency across different this compound derivatives?
- Methodological Answer :
- Light Source : Use wavelength-specific LEDs/lasers (e.g., 308 nm for nitrobenzyl cages) to avoid off-target effects .
- Kinetic Monitoring : Track ATP release via real-time luciferase assays or FTIR spectroscopy to quantify photolysis rates .
- Controls : Include "dark" controls (no photolysis) and validate purity using HPLC pre-/post-flash to rule out contamination .
Q. How can researchers resolve discrepancies in bioactivity data between crude and purified this compound preparations?
- Methodological Answer :
- Crude vs. Purified : Crude preparations may contain unreacted CPR-TP, which lacks enzymatic activity but can affect pH or ionic strength. Purification via ion-exchange chromatography removes these interferents .
- Assay Optimization : Use competitive inhibition assays (e.g., co-incubating this compound with native ATP) to distinguish between intrinsic activity and assay artifacts .
- Statistical Validation : Apply Student’s t-test to compare luminescence signals between caged and native ATP groups, ensuring p < 0.05 .
Q. What alternative uncaging methods exist beyond UV photolysis, and how do they compare in temporal resolution and cellular compatibility?
- Methodological Answer :
- Electric Pulses : High-energy pulses (e.g., 25 mJ, 30 ns) can uncage ATP without UV toxicity, enabling use in light-sensitive tissues .
- Chemical Uncaging : Limited by slower kinetics (minutes vs. milliseconds) and off-target reactions .
- Trade-offs : UV offers superior temporal resolution (<1 ms) but risks photodamage; electric pulses are biocompatible but require specialized equipment .
Data Contradiction Analysis
Q. How should conflicting results in leak activity between base-caged and γ-phosphate-caged ATP be interpreted?
- Methodological Answer :
- Leak Activity : γ-phosphate-caged ATP often shows higher leak activity due to partial hydrolysis or residual binding affinity. Base-caged ATP’s leak activity is negligible (<5% of native ATP signal) .
- Resolution : Repeat assays with purified products and include apyrase pre-treatment to hydrolyze trace ATP contaminants .
Tables for Key Findings
| This compound Type | Competitive Inhibition (%) | Leak Activity (%) | Photolysis Efficiency (%) | Key Reference |
|---|---|---|---|---|
| γ-Phosphate-caged (NPE) | 22 | 15–20 | 85 | |
| Base-caged (NB-NH2) | <5 | <5 | 90 |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
